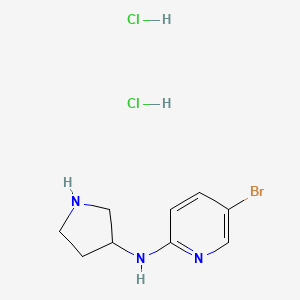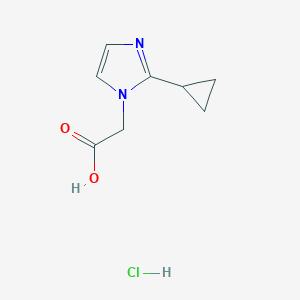
1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)ethan-1-ol
Descripción general
Descripción
This compound, also known as 1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)ethan-1-ol, is a chemical with the molecular formula C12H18ClN3O . It is closely related to 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol and 1-(6-chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid .
Synthesis Analysis
The synthesis of this compound can be achieved through a reaction involving 4,6-dichloro-2-methylpyrimidine and piperidin-4-ol in the presence of N,N-diisopropylethylamine . The reaction mixture is stirred at room temperature for 72 hours, after which the solvent is removed in vacuo .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The pyrimidine ring is substituted with a chlorine atom and a methyl group, while the piperidine ring is substituted with a hydroxyl group and an ethyl group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point is between 210 and 212 degrees Celsius . The molecular weight of this compound is 255.74 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have developed synthetic routes and conducted structural analysis of compounds related to "1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)ethan-1-ol." For instance, Shahinshavali et al. (2021) discussed an alternative route to synthesize a closely related compound by coupling between specific carboxamide and ethan-1-ol derivatives, highlighting the chemical versatility and potential for modification of this chemical class Shahinshavali et al., 2021. Similarly, Merugu et al. (2010) explored microwave-assisted synthesis techniques to create piperidine-containing pyrimidine derivatives, which emphasize the efficiency of synthesis methods for these complex molecules Merugu et al., 2010.
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been studied extensively. For example, the crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomeric compounds were determined, showing the importance of conformational differences in the crystal structures Odell et al., 2007. This research highlights the structural diversity and potential for forming stable crystal structures in this chemical class.
Safety and Hazards
Propiedades
IUPAC Name |
1-[1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-8(17)10-3-5-16(6-4-10)12-7-11(13)14-9(2)15-12/h7-8,10,17H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIJBXULUVNGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(CC2)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride](/img/structure/B1474160.png)


![(1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474167.png)
![(1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474168.png)
![(3S,4R)-4-{[(5-methylfuran-2-yl)methyl]amino}oxolan-3-ol](/img/structure/B1474169.png)


![N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1474176.png)
